Cas no 51832-87-2 (Benzamide,3,5-dimethyl-N-(4-pyridinylmethyl)-)

Benzamide,3,5-dimethyl-N-(4-pyridinylmethyl)- structure
51832-87-2 structure
Product Name:Benzamide,3,5-dimethyl-N-(4-pyridinylmethyl)-
CAS No:51832-87-2
MF:C15H16N2O
MW:240.300343513489
CID:371531
PubChem ID:40146
Update Time:2025-04-19

Benzamide,3,5-dimethyl-N-(4-pyridinylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,3,5-dimethyl-N-(4-pyridinylmethyl)-
    • 3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide
    • 3,5-Dimethyl-N-(4-pyridinylmethyl)benzamide
    • 3,5-Dimethyl-N-(4-pyridylmethyl)benzamide
    • BRN 0400600
    • M 14012-4
    • M-14012-4
    • MA 14012
    • N-(4-Picolyl)-3,5-dimethylbenzamide
    • Picobenzida
    • Picobenzida [INN-Spanish]
    • Picobenzide [INN]
    • Picobenzidum
    • Picobenzidum [INN-Latin]
    • UNII-C46317G8F0
    • BENZAMIDE, 3,5-DIMETHYL-N-(4-PYRIDINYLMETHYL)-
    • 1H-Indole, 2-(2-fluorophenyl)-
    • SMR000014432
    • SR-01000367841-1
    • Z30168718
    • Picobenzide
    • 5-22-09-00354 (Beilstein Handbook Reference)
    • 51832-87-2
    • Opera_ID_549
    • AKOS001197565
    • CHEMBL1581974
    • 3,5-Dimethyl-N-pyridin-4-ylmethyl-benzamide
    • MLS000068435
    • HMS3373M09
    • Q27275165
    • DTXSID10199792
    • SCHEMBL2108877
    • 3,5-dimethyl-N-[(pyridin-4-yl)methyl]benzamide
    • BAS 07399421
    • NS00122635
    • SR-01000367841
    • C46317G8F0
    • HMS2232L13
    • Inchi: 1S/C15H16N2O/c1-11-7-12(2)9-14(8-11)15(18)17-10-13-3-5-16-6-4-13/h3-9H,10H2,1-2H3,(H,17,18)
    • InChI Key: JROSDBYIFZWPBP-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C)C=C(C)C=1)NCC1C=CN=CC=1

Computed Properties

  • Exact Mass: 240.126
  • Monoisotopic Mass: 240.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.111
  • Boiling Point: 411.3°Cat760mmHg
  • Flash Point: 202.5°C
  • Refractive Index: 1.581
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